N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-2-methoxypyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-21(2)14-12(9-18-16(20-14)24-3)19-13(22)10-17-15(23)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,23)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYRFKYPVGXXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-amine with 2-oxoethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves several steps:
- Starting Materials : The reaction begins with 4-(dimethylamino)-2-methoxypyrimidine-5-amine and 2-oxoethylbenzamide.
- Reaction Conditions : The reaction is conducted in a suitable solvent, often under reflux conditions, using catalysts to enhance yield.
- Purification : Techniques such as recrystallization and chromatography are utilized to isolate the final product.
Industrial Production
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Continuous flow reactors may be employed for better control over reaction parameters. Automation in synthesis can also enhance efficiency.
Chemical Reactions and Mechanisms
This compound can undergo various chemical transformations:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups within the compound.
- Substitution : Engages in nucleophilic substitution reactions.
The major products formed depend on the specific reagents and conditions used during these reactions.
Scientific Research Applications
This compound has several notable applications:
Medicinal Chemistry
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, providing therapeutic avenues for treatment.
Biological Studies
-
Mechanism of Action : The interaction with molecular targets such as receptors or enzymes leads to physiological changes that could be harnessed for therapeutic benefits.
Mechanism Type Description Enzyme Interaction Modulates enzyme activity affecting metabolic pathways. Receptor Binding Influences signaling pathways linked to disease processes.
Mechanism of Action
The mechanism of action of N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Pyrimidine-Benzamide Derivatives
Compound 38 (Ev1) :
Target Compound :
- The dimethylamino group may enhance basicity compared to methoxy-phenyl substituents.
Thiazolidinone-Benzamide Derivatives (Ev2)
- Structure: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide contains a thiazolidinone ring instead of pyrimidine.
- Synthesis : Utilizes carbodiimide coupling (EDC/HOBt/TEA), a common method for amide bond formation .
- Differentiation: The thiazolidinone moiety is associated with anti-inflammatory or antimicrobial activity, unlike pyrimidine-based kinase inhibition.
Pyrazolo-Pyridine and Imidazo-Pyrimidine Derivatives (Ev4)
- Examples :
- N-(4-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-fluorobenzamide.
- N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide.
- Differentiation : These compounds incorporate fused heterocycles (e.g., imidazo-pyrimidine, benzofuran), which may target distinct pathways like GABA receptors or cytochrome P450 enzymes .
Physicochemical Properties
| Compound Class | Key Substituents | Molecular Weight (Calc.) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound (Pyrimidine) | Dimethylamino, Methoxy | ~360–380* | Moderate (polar groups) | ~1.5–2.5* |
| Compound 38 (Ev1) | Sulfanylmethyl, Methoxy-phenyl | 409.4 | Low (bulky groups) | ~3.0–4.0 |
| Ev2 Thiazolidinone | Dioxothiazolidinone, Phenyl | ~300–320* | Low (planar ring) | ~2.0–3.0 |
*Values inferred due to lack of direct data.
Biological Activity
N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Synthesis
The synthesis of this compound typically involves several steps, starting from 4-(dimethylamino)-2-methoxypyrimidine-5-amine and 2-oxoethylbenzamide. The reaction is generally performed in the presence of solvents and catalysts to enhance yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize production efficiency .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including those derived from breast (MDA-MB-231), pancreas (SUIT-2), and colon (HT-29) cancers. The compound's efficacy is often compared to established chemotherapeutic agents like cisplatin, with some derivatives showing enhanced potency .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(...) | MDA-MB-231 | 10.5 |
| N-(...) | SUIT-2 | 15.3 |
| N-(...) | HT-29 | 8.7 |
The mechanism of action for this compound appears to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. Studies suggest that it may interfere with DNA replication or repair processes, leading to increased apoptosis in cancer cells . Further research is needed to elucidate the precise molecular pathways affected by this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Preliminary findings suggest that it may possess activity against certain bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds with similar structural features. For instance, derivatives of pyrimidine and benzamide have been shown to exhibit significant antitumor activities in both two-dimensional (2D) and three-dimensional (3D) cell culture systems .
Case Study: Comparative Analysis of Antitumor Activity
A comparative study involving various pyrimidine derivatives found that certain modifications, such as substituents on the benzamide moiety, significantly influenced their cytotoxic profiles. For example, compounds with electron-withdrawing groups demonstrated enhanced activity against specific cancer cell lines .
Q & A
Q. What are the established synthetic routes for N-(2-((4-(dimethylamino)-2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, and what intermediates are critical?
Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving isocyanides, aldehydes, and carboxylic acids. For example, analogs with similar scaffolds (e.g., peptoid-based HDAC inhibitors) are prepared by reacting substituted benzoic acids with isocyanides under mild conditions (room temperature, DMF solvent) . Key intermediates include the pyrimidinylamine core and the benzamide moiety. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Typical yields range from 20% to 83%, depending on substituent compatibility .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., ±0.0006 Da precision) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positioning, such as the dimethylamino group (δ ~2.8 ppm in ¹H NMR) and methoxy protons (δ ~3.8 ppm) . HPLC (≥95% purity) ensures homogeneity, with retention times and peak symmetry critical for assessing impurities .
Q. What in vitro assays are used to evaluate this compound’s histone deacetylase (HDAC) inhibitory activity?
Methodological Answer: HDAC inhibition is measured using fluorometric assays with HeLa cell lysates or recombinant HDAC isoforms. Substrates like acetylated lysine derivatives release fluorescent reporters upon deacetylation. IC₅₀ values are calculated from dose-response curves, with controls (e.g., trichostatin A) validating assay sensitivity. For analogs, IC₅₀ ranges of 0.1–10 µM are typical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during multi-component synthesis?
Methodological Answer: Yield optimization involves solvent screening (e.g., THF vs. DMF), temperature modulation (0–60°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) . Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis. For example, tert-butyl isocyanide derivatives yield racemic mixtures, requiring chiral HPLC or enzymatic resolution . Recent protocols report ≥95% enantiomeric excess (ee) using immobilized lipases .
Q. What strategies resolve discrepancies in biological activity data among structural analogs of this compound?
Methodological Answer: Discrepancies arise from assay variability (e.g., cell type, HDAC isoform specificity) or structural nuances (e.g., substituent electronic effects). Meta-analyses comparing IC₅₀ values across studies can identify outliers. For instance, 4-dimethylamino substitution enhances HDAC1 selectivity (IC₅₀ = 0.2 µM) over HDAC6 (IC₅₀ = 5 µM), while methoxy groups reduce cellular permeability . Cross-validation using orthogonal assays (e.g., Western blotting for acetylated histone H3) is recommended.
Q. How do pyrimidine ring substituents influence selectivity toward HDAC isoforms?
Methodological Answer: Substituent bulk and polarity dictate isoform selectivity. The 4-dimethylamino group in the pyrimidine ring enhances HDAC1 binding via hydrophobic interactions with the catalytic pocket, while 2-methoxy groups reduce affinity for zinc-dependent HDACs . Computational docking (e.g., AutoDock Vina) predicts binding modes, with ΔG values correlating with experimental IC₅₀ data. For example, replacing dimethylamino with cyclohexylamine shifts selectivity toward HDAC6 .
Q. What computational methods predict the binding mode and pharmacokinetic properties of this compound?
Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model protein-ligand stability, while QSAR studies correlate logP values with cellular uptake. ADMET predictions (e.g., SwissADME) highlight potential issues: the compound’s high polar surface area (>90 Ų) may limit blood-brain barrier penetration . Docking studies with HDAC1 (PDB: 4BKX) suggest hydrogen bonding between the benzamide carbonyl and Asp99 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
